![molecular formula C21H21N5O2S B6436936 7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one CAS No. 2549054-83-1](/img/structure/B6436936.png)
7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one
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Overview
Description
The compound “7-methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one” is a complex organic molecule. It contains several functional groups and rings, including a methoxy group, a thiazole ring, a piperidine ring, and a dihydroquinazolinone ring .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various reagents. While specific synthesis methods for this exact compound are not available in the literature, similar compounds have been synthesized through various methods . For instance, thiazoles can be synthesized through the reaction of alpha-haloketones with thioamides .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. Thiazoles are five-membered rings with sulfur and nitrogen atoms . Piperidine is a six-membered ring with one nitrogen atom. Dihydroquinazolinone is a bicyclic structure with two nitrogen atoms .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. Thiazoles, for instance, can undergo a variety of reactions, including nucleophilic substitution and oxidation . The presence of the methoxy group might also influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Thiazoles are typically light-yellow liquids with an odor similar to pyridine . The presence of the methoxy group might influence the compound’s solubility .Scientific Research Applications
Antimicrobial Applications
Thiazoles and their derivatives have been found to possess significant antimicrobial properties . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Anticancer Applications
Thiazole derivatives have also been found to exhibit anticancer activities . For instance, a series of 2 6-substituted-3-(pyridin-3-yl)imidazo[2,1-b]thiazole were tested for anticancer activity against human cancer cell lines HEPG2 (liver cancer) and MCF7 .
Anti-Alzheimer’s Disease Applications
Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease . This suggests that our compound could be explored for its potential in treating this neurodegenerative disorder.
Antihypertensive Applications
Thiazole derivatives have been found to possess antihypertensive activities . This indicates that our compound could potentially be used in the management of high blood pressure.
Antioxidant Applications
Both thiazole and indole derivatives have been found to exhibit antioxidant activities . This suggests that our compound could be used in the development of new antioxidant agents.
Antidiabetic Applications
Thiazole, indole, and imidazole derivatives have all been found to possess antidiabetic activities . This indicates that our compound could potentially be used in the treatment of diabetes.
Anti-Inflammatory Applications
Thiazole and indole derivatives have been found to possess anti-inflammatory activities . This suggests that our compound could potentially be used in the treatment of inflammatory conditions.
Antiviral Applications
Indole derivatives have been found to possess antiviral activities . This suggests that our compound could potentially be used in the development of new antiviral agents.
Mechanism of Action
Target of Action
It is known that thiazolo[4,5-b]pyridines, a class of compounds to which our compound belongs, have been reported to possess a broad spectrum of pharmacological activities . They interact with a wide range of receptor targets, which may be crucial for their physiological action .
Mode of Action
It is known that thiazolo[4,5-b]pyridines exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . The compound likely interacts with its targets, leading to changes that result in these effects.
Biochemical Pathways
Given the broad spectrum of pharmacological activities exhibited by thiazolo[4,5-b]pyridines , it can be inferred that multiple biochemical pathways might be affected. These could potentially include pathways related to oxidative stress, microbial growth, inflammation, and cell proliferation.
Result of Action
Given the reported pharmacological activities of thiazolo[4,5-b]pyridines , it can be inferred that the compound may have effects such as reducing oxidative stress, inhibiting microbial growth, reducing inflammation, and inhibiting tumor growth.
properties
IUPAC Name |
7-methoxy-3-[[1-([1,3]thiazolo[4,5-c]pyridin-2-yl)piperidin-4-yl]methyl]quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2S/c1-28-15-2-3-16-17(10-15)23-13-26(20(16)27)12-14-5-8-25(9-6-14)21-24-18-11-22-7-4-19(18)29-21/h2-4,7,10-11,13-14H,5-6,8-9,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGYIQYHJARUCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)C4=NC5=C(S4)C=CN=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methoxy-3-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}piperidin-4-yl)methyl]-3,4-dihydroquinazolin-4-one |
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